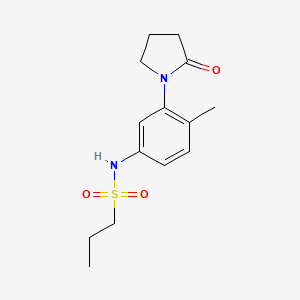

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” are not well-documented in the literature .Scientific Research Applications

Rearrangement and Catalytic Activity

N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and subjected to reactions to afford pyrrolidin-3-ones, with a mechanistic explanation proposed for the unexpected outcome. This highlights the compound's potential in organic synthesis and the rearrangement processes (Králová et al., 2019).

Synthesis and Antimicrobial Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Specifically, novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups showed moderate to high antimicrobial activity, indicating the compound's relevance in developing antimicrobial agents (Fadda et al., 2016).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated, where microbial-based surrogate biocatalytic systems produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach supports full structure characterization of metabolites by NMR, offering insights into the metabolic pathways of similar sulfonamide derivatives in preclinical species (Zmijewski et al., 2006).

Enzymatic Catalysis and Synthesis

The catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol highlights the potential use of sulfonamide derivatives in catalytic processes. The optimization of reaction conditions for high conversion rates emphasizes the role of these compounds in facilitating chemical transformations (Elavarasan et al., 2011).

Metal Coordination Polymers as Catalysts

Metal coordination polymers containing sulfonate groups have been applied as catalysts for the green synthesis of dihydropyrimidinones through the Biginelli reaction. This demonstrates the utility of sulfonamide-based compounds in developing eco-friendly catalytic systems for organic synthesis (Wang et al., 2015).

Future Directions

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-9-20(18,19)15-12-7-6-11(2)13(10-12)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJJBFJDZCVQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)